molecular formula C18H17NO3S3 B2948814 (E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-08-5

(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2948814
CAS No.: 2035018-08-5
M. Wt: 391.52
InChI Key: ZNHHXKWPLFACJS-FMIVXFBMSA-N
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Description

(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.
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Biological Activity

(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound features two thiophene rings and a phenylethenesulfonamide moiety, contributing to its unique electronic properties. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine, followed by reduction and acylation to yield the final product. The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine.

Biological Activity Overview

Research indicates that thiophene derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer : Several studies have demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 5–10 nM against resistant cancer cell lines .
  • Antimicrobial : Thiophene derivatives are known for their antibacterial and antifungal properties. They have been evaluated against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects .
  • Anti-inflammatory : The compound's potential in reducing inflammation has been highlighted, with mechanisms involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can often be correlated with specific structural features. Key findings include:

  • Substituents : The presence of electron-withdrawing groups enhances anticancer activity. For example, modifications that introduce nitro or amino groups at specific positions on the aromatic rings can significantly alter activity profiles .
  • Ring Structure : The inclusion of multiple thiophene rings generally increases the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological effects .

Table 1: Biological Activity of Thiophene Derivatives

Compound NameActivity TypeIC50 (nM)Target Organism
Compound AAnticancer5Various Cancer Cell Lines
Compound BAntimicrobial10E. coli, P. aeruginosa
Compound CAnti-inflammatory-In vitro cytokine assays

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Nitro group additionIncreased cytotoxicity
Amino group reductionEnhanced water solubility
Thiophene ring countHigher reactivity

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on DU145 prostate cancer cells demonstrated significant cell death through microtubule destabilization mechanisms .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiophene derivatives against Aspergillus fumigatus, revealing promising results that suggest potential therapeutic applications in treating fungal infections .

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c20-18(16-8-11-23-13-16,17-7-4-10-24-17)14-19-25(21,22)12-9-15-5-2-1-3-6-15/h1-13,19-20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHHXKWPLFACJS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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